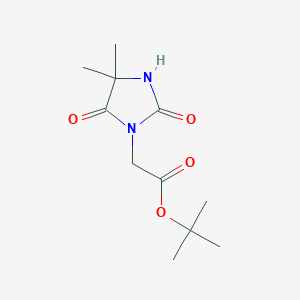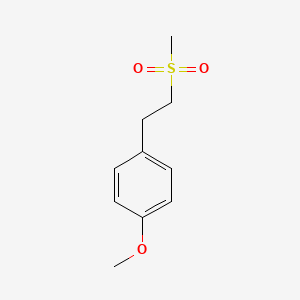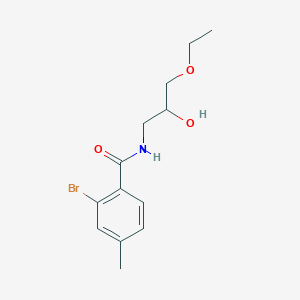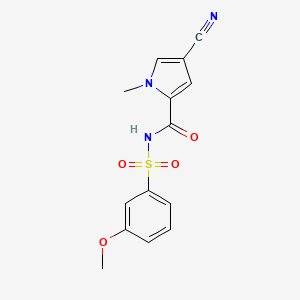
n-Fmoc-beta-fenil-alfa,alfa-dimetil-beta-alanina
Descripción general
Descripción
n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine: is a chemical compound extensively used in scientific research due to its diverse applications. This compound is particularly valuable in drug synthesis, peptide coupling, and materials science. Its unique properties make it a valuable tool for exploring new frontiers in various scientific fields.
Aplicaciones Científicas De Investigación
n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.
Industry: Applied in materials science for the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
. They play a crucial role in the synthesis of peptides, which can interact with various biological targets such as enzymes, receptors, and ion channels.
Mode of Action
Fmoc-Phg-DMe-OH, like other Fmoc-based compounds, is likely to interact with its targets through non-covalent interactions These interactions can lead to changes in the conformation and function of the target molecules
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Fmoc-Phg-DMe-OH. Factors such as pH and temperature can affect the stability of the compound and its incorporation into peptides . Additionally, the presence of other biomolecules can influence its interaction with its targets and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine typically involves the protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This protection is crucial for subsequent reactions, particularly in solid-phase peptide synthesis. The reaction conditions often involve the use of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) as the reagent, which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production methods for n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-phenylalanine: An Fmoc-protected amino acid with a phenyl group.
Fmoc-alpha,alpha-dimethyl-beta-alanine: A similar compound with slight structural differences.
Uniqueness
n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine is unique due to its specific structure, which includes a phenyl group and two methyl groups on the alpha carbon. This structure imparts unique properties, such as increased steric hindrance and hydrophobicity, making it valuable in specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,24(28)29)23(17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYUBDKZAYPZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139174 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-06-0 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B1653206.png)
![3-cyano-N-[3-(2-methoxyethoxy)propyl]benzene-1-sulfonamide](/img/structure/B1653207.png)
![3-imino-5a-methoxy-1-oxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B1653211.png)
![1-(1-Benzylpiperidin-4-yl)-3-[2,6-bis(propan-2-yl)phenyl]urea](/img/structure/B1653212.png)
![3-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)-1-{6-oxaspiro[4.5]decan-9-yl}urea](/img/structure/B1653213.png)

![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridin-2-amine](/img/structure/B1653215.png)

![1-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B1653218.png)

![[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1653223.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)
![methyl[(pyridin-3-yl)methyl][(1H-pyrrol-2-yl)methyl]amine](/img/structure/B1653225.png)
